(1-methyl-1H-imidazol-2-yl)methanol hydrochloride
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Overview
Description
(1-Methyl-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 2 of the imidazole ring, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-lithio-1-methyl-1H-imidazole with formaldehyde, followed by protonation with hydrochloric acid to yield the hydrochloride salt . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide, followed by hydrolysis and protonation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product, with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding methylene derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (1-Methyl-1H-imidazol-2-yl)formaldehyde.
Reduction: (1-Methyl-1H-imidazol-2-yl)methane.
Substitution: (1-Methyl-1H-imidazol-2-yl)methyl derivatives with various functional groups.
Scientific Research Applications
(1-Methyl-1H-imidazol-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanol
- 2-Formyl-1-methyl-1H-imidazole
Comparison: (1-Methyl-1H-imidazol-2-yl)methanol hydrochloride is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, (1-methyl-1H-imidazol-2-yl)methanamine hydrochloride has an amine group instead of a hydroxymethyl group, leading to different reactivity and applications.
Biological Activity
(1-methyl-1H-imidazol-2-yl)methanol hydrochloride, a derivative of imidazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxymethyl group attached to the imidazole ring. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C₅H₈N₂O·HCl
Molecular Weight : 148.59 g/mol
Structure : The compound features a five-membered imidazole ring with a hydroxymethyl group at the 2-position, enhancing its solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Similar to its antibacterial effects, this compound also displays antifungal activity, making it a candidate for further exploration in treating fungal infections.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, it has been evaluated against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, showing promising results in inhibiting cell viability .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions and interact with various enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of antimicrobial action, where enzyme inhibition can disrupt critical metabolic pathways in pathogens.
- Interaction with Biological Macromolecules : The compound may bind to proteins and nucleic acids, interfering with their normal functions. This interaction is crucial for understanding its cytotoxic effects in cancer cells.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
Study 1 | HCT-116 | 15.4 | Apoptosis induction |
Study 2 | MCF-7 | 12.8 | Cell cycle arrest |
Study 3 | E. coli | 20.0 | Growth inhibition |
These findings indicate that the compound exhibits significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
(1-methylimidazol-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-7-3-2-6-5(7)4-8;/h2-3,8H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIWOFVFNHMDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718642-27-4 |
Source
|
Record name | (1-methyl-1H-imidazol-2-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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